molecular formula C9H9ClO2 B072833 Ethyl 3-chlorobenzoate CAS No. 1128-76-3

Ethyl 3-chlorobenzoate

Cat. No. B072833
CAS RN: 1128-76-3
M. Wt: 184.62 g/mol
InChI Key: LVFRSNCBCHABAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 3-chlorobenzoate can be synthesized through various chemical reactions, with the Knoevenagel condensation reaction being one notable method. This process involves the condensation of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions in benzene. This method has been proven to effectively synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, showcasing the versatility and efficiency of this synthesis technique in producing ethyl chlorobenzoate derivatives (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of ethyl chlorobenzoate derivatives has been extensively studied using X-ray diffraction, revealing detailed insights into their crystalline forms. For instance, ethyl 4-hydrazinobenzoate hydrochloride was characterized by FT-IR, 1H and 13C NMR, and X-ray diffraction, highlighting the detailed molecular structure and the formation of complex sheets through hydrogen bonding (Restrepo et al., 2019).

Chemical Reactions and Properties

Ethyl 3-chlorobenzoate participates in various chemical reactions, contributing to its significance in synthetic chemistry. The compound's reactivity has been explored in reactions such as the Wittig reaction for synthesizing chlorophyll derivatives, demonstrating its utility in the creation of complex organic molecules with potential applications in materials science and organic electronics (Yamamoto & Tamiaki, 2015).

Scientific Research Applications

Electrochemical Technology and Ionic Liquids

Ethyl 3-chlorobenzoate, while not directly mentioned, is structurally related to chemicals involved in the advancement of electrochemical technologies using room-temperature ionic liquids. Research highlights the progression in electroplating and energy storage facilitated by ionic liquids, demonstrating the potential for ethyl 3-chlorobenzoate in related electrochemical applications due to its chemical properties and reactivity (Tsuda, Stafford, & Hussey, 2017).

Ethylene and its Analogues in Plant Biology

In plant biology, compounds structurally related to ethyl 3-chlorobenzoate, such as ethylene and its derivatives, play crucial roles in the regulation of plant growth and development. The use of ethylene inhibitors, like 1-methylcyclopropene, illustrates the significant impact these compounds can have on extending the shelf life of fruits and vegetables, suggesting potential applications for ethyl 3-chlorobenzoate in agriculture and food preservation (Blankenship & Dole, 2003; Watkins, 2006).

Environmental Toxicology

Explorations into the environmental impact of chemical compounds include studies on the blood-brain barrier's permeability to ethylmercury compounds. Such research underscores the broader implications of chemical interactions with biological systems and the environment, hinting at the importance of understanding similar interactions for compounds like ethyl 3-chlorobenzoate (Kern, Geier, Homme, & Geier, 2019).

Chemical Recycling of Polymers

The chemical recycling of poly(ethylene terephthalate) (PET) involves processes that could potentially utilize ethyl 3-chlorobenzoate as a reagent or catalyst. This research indicates a pathway toward sustainable recycling methods that might be adapted for similar compounds, emphasizing the potential for ethyl 3-chlorobenzoate in enhancing recycling technologies (Karayannidis & Achilias, 2007).

Ethylene Oxide Sterilization

Research into the sterilization of medical devices with ethylene oxide provides insight into the use of volatile organic compounds in medical sterilization processes. Given its chemical structure, ethyl 3-chlorobenzoate could be explored for similar applications in sterilization and disinfection processes, highlighting its potential utility in healthcare settings (Mendes, Brandão, & Silva, 2007).

Safety And Hazards

Ethyl 3-chlorobenzoate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFRSNCBCHABAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150181
Record name Ethyl 3-chlorobenzoate
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chlorobenzoate

CAS RN

1128-76-3
Record name Benzoic acid, 3-chloro-, ethyl ester
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Record name Benzoic acid, 3-chloro-, ethyl ester
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Record name Ethyl 3-chlorobenzoate
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Record name Benzoic acid, 3-chloro-, ethyl ester
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Record name Ethyl 3-chlorobenzoate
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